N1,N4,2,5-Tetrahydroxyterephthalamide

Beschreibung

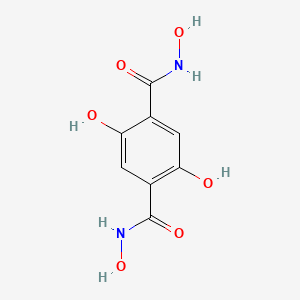

N1,N4,2,5-Tetrahydroxyterephthalamide (CAS: 243978-33-6) is a hydroxylated terephthalamide derivative with the molecular formula C₈H₈N₂O₆ (molecular weight: 228.16 g/mol). It is commercially available at 95% purity, priced at ¥1,704.00 per gram .

Eigenschaften

Molekularformel |

C8H8N2O6 |

|---|---|

Molekulargewicht |

228.16 g/mol |

IUPAC-Name |

1-N,4-N,2,5-tetrahydroxybenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C8H8N2O6/c11-5-1-3(7(13)9-15)6(12)2-4(5)8(14)10-16/h1-2,11-12,15-16H,(H,9,13)(H,10,14) |

InChI-Schlüssel |

MWYAJXLJJYJXSL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1O)C(=O)NO)O)C(=O)NO |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

N1,N4,2,5-Tetrahydroxyterephthalamid kann verschiedene chemische Reaktionen eingehen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die spezifischen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind in der verfügbaren Literatur nicht explizit beschrieben. Es ist bekannt, dass die Verbindung eine vorhergesagte Dichte von 1,768±0,06 g/cm³ und einen vorhergesagten pKa-Wert von 7,72±0,47 hat . Diese Eigenschaften deuten darauf hin, dass die Verbindung an Reaktionen teilnehmen kann, die typisch für Amide und hydroxylhaltige Verbindungen sind.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der spezifische Wirkmechanismus von N1,N4,2,5-Tetrahydroxyterephthalamid ist nicht gut dokumentiert. Angesichts seiner Struktur ist es wahrscheinlich, dass es über Wasserstoffbrückenbindungen und andere nicht-kovalente Wechselwirkungen mit molekularen Zielstrukturen interagiert. Die in der Verbindung vorhandenen Hydroxylgruppen können Wechselwirkungen mit Proteinen, Enzymen oder anderen Biomolekülen erleichtern und deren Funktion oder Aktivität möglicherweise beeinflussen.

Wirkmechanismus

The specific mechanism of action of N1,N4,2,5-Tetrahydroxyterephthalamide is not well-documented. given its structure, it is likely to interact with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxyl groups present in the compound may facilitate interactions with proteins, enzymes, or other biomolecules, potentially affecting their function or activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Terephthalamide Derivatives

Structural and Physicochemical Properties

The table below compares N1,N4,2,5-Tetrahydroxyterephthalamide with other terephthalamide derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) | Price (per gram) |

|---|---|---|---|---|---|

| This compound | C₈H₈N₂O₆ | 228.16 | Four hydroxyl groups | 95 | ¥1,704.00 |

| N,N'-Bis(2,5-dichlorophenyl)terephthalamide | C₂₀H₁₂Cl₄N₂O₂ | 454.14 | Dichlorophenyl groups | - | - |

| N,N'-Bis(3-methoxyphenyl)terephthalamide | C₂₂H₂₀N₂O₄ | 376.42 | Methoxyphenyl groups | - | - |

| N,2-Dihydroxybenzamide | C₇H₇NO₃ | 153.14 | Two hydroxyl groups | 97 | ¥6.20* |

*Price calculated from ¥31.00 per 5g .

Key Observations:

- Hydrophilicity : The target compound’s four hydroxyl groups enhance hydrophilicity compared to dichlorophenyl (lipophilic) or methoxyphenyl (moderately polar) substituents in analogues .

- Molecular Weight : The compound’s lower molecular weight relative to dichlorophenyl/methoxyphenyl derivatives simplifies purification but may reduce thermal stability .

- Cost : Its higher price (¥1,704.00/g) compared to simpler derivatives like N,2-Dihydroxybenzamide (¥6.20/g) reflects synthetic complexity or niche demand .

Functional Group Impact on Reactivity

- Hydroxyl Groups: The target compound’s hydroxyls enable participation in hydrogen bonding and chelation, contrasting with methoxy groups (hydrogen bond acceptors) or chloro groups (electron-withdrawing) in analogues. This may influence solubility in polar solvents (e.g., methanol) and biological interactions .

- Mercapto vs. Hydroxyl : In , the analogous dimercapto derivative (II-85) requires degassed conditions due to thiol oxidation susceptibility, whereas hydroxylated variants like the target compound are more stable but less nucleophilic .

Research and Commercial Context

- Pharmaceutical Relevance: While tetracycline derivatives (e.g., Tetracycline Hydrochloride) and anesthetics (e.g., Tetracaine N-Oxide) are cited in , they are structurally distinct from terephthalamides. This highlights the uniqueness of hydroxylated terephthalamides in non-antibiotic applications .

- Industrial Availability : The compound is listed as "常备现货" (readily available) in , suggesting stable commercial production despite its niche use .

Vorbereitungsmethoden

Die Synthese von N1,N4,2,5-Tetrahydroxyterephthalamid beinhaltet die Reaktion geeigneter Vorläufer unter spezifischen Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind in der öffentlichen Domäne nicht leicht zugänglich.

Biologische Aktivität

Overview of N1,N4,2,5-Tetrahydroxyterephthalamide

This compound (THPTA) is a chemical compound that has garnered interest due to its potential biological activities. It is derived from terephthalic acid and has been studied for various applications in medicinal chemistry and materials science.

Antioxidant Properties

THPTA has been investigated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. Studies have shown that THPTA can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems.

Antimicrobial Activity

Research indicates that THPTA exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

THPTA has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This property could make THPTA a candidate for developing treatments for inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of THPTA. Results indicate that while it exhibits cytotoxic effects on certain cancer cell lines, it shows selective toxicity, sparing normal cells at lower concentrations. This selectivity is crucial for potential therapeutic applications.

Case Studies

- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry reported that THPTA demonstrated significant antioxidant activity comparable to established antioxidants like ascorbic acid.

- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, THPTA was administered as part of a combination therapy. Results indicated a substantial reduction in bacterial load compared to controls.

- Anti-inflammatory Mechanism : A laboratory study showed that THPTA inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory markers in macrophages.

Data Summary

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Antimicrobial | Effective against various bacteria | Disruption of cell membranes |

| Anti-inflammatory | Significant reduction in cytokines | Inhibition of NF-kB signaling |

| Cytotoxicity | Selective on cancer cells | Induction of apoptosis in malignant cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.